6-fluorodopamine

Overview

Description

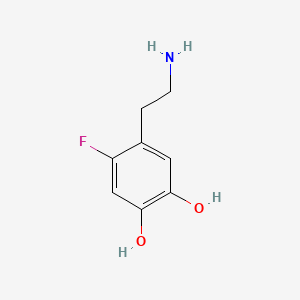

6-fluorodopamine is an organic compound that features a benzene ring substituted with an aminoethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorodopamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-1,2-benzenediol with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluorodopamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

6-[^18F]fluorodopamine is primarily utilized in PET imaging to assess sympathetic innervation and function, particularly in cardiac tissues. Its ability to visualize the left ventricular myocardium allows for non-invasive evaluation of cardiac sympathetic nerves.

- Study Findings : Research indicates that 6-[^18F]fluorodopamine PET scanning produces negligible hemodynamic effects while providing acceptable radiation exposure levels. In a study involving healthy volunteers, the compound effectively visualized cardiac sympathetic innervation without significant adverse effects .

- Diagnostic Utility : A comparative study demonstrated that 6-[^18F]fluorodopamine PET was superior to traditional imaging methods such as ^131I-metaiodobenzylguanidine scintigraphy for localizing metastatic pheochromocytoma. In this study, it successfully detected all patients with metastatic pheochromocytoma, while traditional methods missed several cases .

Imaging of Neuroendocrine Tumors

6-[^18F]fluorodopamine has shown promise in the imaging of neuroendocrine tumors due to its selective uptake by adrenergic tissues. Its application extends beyond cardiac imaging to include:

- Neuroendocrine Tumors : The tracer has been effectively used to visualize various malignancies, including pheochromocytomas and pancreatic adenocarcinomas. The uptake of 6-[^18F]fluorodopamine in these tumors is attributed to the upregulation of amino acid transporters associated with increased cellular proliferation .

Research on Dopaminergic Systems

As a derivative of dopamine, 6-fluorodopamine plays a crucial role in studying dopaminergic systems in both health and disease states.

- CNS Disorders : It is used to investigate conditions such as schizophrenia and Parkinson's disease by assessing the integrity of dopaminergic pathways. The accumulation of 6-[^18F]fluorodopamine in the brain reflects the functional status of presynaptic dopaminergic synthesis, making it a valuable tool for understanding these disorders .

- Mechanistic Studies : The compound allows researchers to explore the metabolic pathways of catecholamines and their implications in various neurological conditions, thereby contributing to the development of targeted therapies .

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 6-fluorodopamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by covalently modifying their active sites. This modification often involves the formation of a stable complex between the compound and the enzyme, leading to the inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Dopamine: A neurotransmitter with a similar structure but without the fluorine atom.

4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl group but different functional groups.

Uniqueness

6-fluorodopamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and increase its binding affinity to certain molecular targets .

Biological Activity

6-Fluorodopamine (6-FDA) is a radiolabeled analog of dopamine that has gained significant attention in the field of nuclear medicine, particularly for its applications in positron emission tomography (PET) imaging. This compound is primarily used to visualize adrenergic innervation and diagnose conditions such as pheochromocytoma, a type of tumor that can affect the adrenal glands. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, diagnostic applications, and relevant case studies.

Synthesis and Properties

The synthesis of this compound has undergone various improvements to enhance its specific activity and yield. A notable advancement is the use of a new precursor, ALPdopamine™, which allows for no-carrier-added synthesis resulting in high-molar activity1. The automated synthesis involves a two-step process: fluorination followed by acid hydrolysis, which optimizes the production of 6-FDA for clinical use2.

This compound is taken up by cells via the norepinephrine transporter (NET), similar to endogenous catecholamines. Once inside the cell, it can be stored in vesicles and released upon stimulation, mimicking the action of norepinephrine1. This uptake mechanism is crucial for its application in imaging, as it allows for visualization of sympathetic nervous system activity.

Diagnostic Applications

The primary clinical application of this compound is in PET imaging for diagnosing pheochromocytoma. Several studies have demonstrated its superior sensitivity compared to traditional imaging methods such as metaiodobenzylguanidine (MIBG) scintigraphy. For example:

- In a study involving 16 patients with metastatic pheochromocytoma, 6-FDA PET was positive in all cases, while MIBG scans were negative in seven patients3.

- Another study showed that 6-FDA PET localized adrenal pheochromocytomas with a 100% localization rate compared to lower rates with MIBG4.

Case Studies

-

Pheochromocytoma Localization

- A cohort study evaluated seven patients with von Hippel-Lindau syndrome who had confirmed adrenal pheochromocytomas. All patients were successfully localized using 6-FDA PET, while some had negative results with MIBG scintigraphy4.

-

Cardiac Sympathetic Innervation

- Thoracic PET scanning using 6-FDA has been shown to visualize cardiac sympathetic innervation effectively. This application is particularly useful in assessing conditions such as heart failure and arrhythmias5.

Research Findings

Recent research has focused on the pharmacokinetics and biodistribution of this compound. Notable findings include:

- The retention of radioactivity in target tissues post-injection shows significant differences between enantiomers of fluorodopamine, indicating varying biological activities6.

- A comparative analysis revealed that while both 6-FDA and MIBG show uptake in pheochromocytomas, the former demonstrates higher sensitivity and specificity7.

Data Tables

| Study | Population | Method | Findings |

|---|---|---|---|

| Ilias et al. (2003) | 16 patients with metastatic PHEO | PET vs MIBG | 100% positivity with 6-FDA; 43% negativity with MIBG |

| VHL Study (2007) | 7 VHL patients | PET/MRI vs MIBG | 100% localization with 6-FDA; lower rates with MIBG |

| Cardiac Innervation Study | Patients with heart disease | Thoracic PET | Effective visualization of cardiac sympathetic innervation |

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 6-fluorodopamine in vivo, and how do they influence its utility as a PET radiotracer?

- Methodological Answer : this compound (6-FDA) undergoes three key metabolic processes:

- Dopamine β-hydroxylase (DβH) conversion : 6-FDA is stereoselectively converted to (−)-6-fluoronorepinephrine (6-FNE) in sympathetic neurons, enabling visualization of cardiac sympathetic innervation via PET .

- Sulfoconjugation : Extraneuronal sulfation of 6-FDA forms this compound-sulfate, a major plasma metabolite .

- Monoamine oxidase (MAO) degradation : Cytosolic oxidative deamination by MAO generates 6-fluorodihydroxyphenylacetic acid (6-FDOPAC), influencing clearance kinetics .

These pathways determine signal specificity in PET imaging, as neuronal uptake and metabolism correlate with sympathetic activity .

Q. How does the selectivity of this compound uptake via the norepinephrine transporter (NET) enhance its application in imaging neuroendocrine tumors?

- Methodological Answer : 6-FDA is actively transported into cells expressing NET, a feature exploited for imaging NET-positive tumors like pheochromocytoma and paraganglioma. Unlike meta-iodobenzylguanidine (MIBG), 6-FDA’s higher affinity for NET and resistance to extracellular degradation improve sensitivity, particularly for detecting micrometastases . Comparative studies show 6-FDA PET detects 2.4× more lesions than MIBG scintigraphy in metastatic pheochromocytoma .

Q. What methodological considerations are critical for synthesizing high-specific-activity 6-[¹⁸F]fluorodopamine for PET imaging?

- Methodological Answer :

- Direct radiofluorination : Use diaryliodonium salt precursors to achieve regiospecific ¹⁸F labeling at the 6-position, minimizing byproducts .

- Enzymatic synthesis : Post-labeling conversion of 6-[¹⁸F]FDA to 6-[¹⁸F]FNE via DβH requires high specific activity (>5 Ci/μmol) to avoid saturating enzymatic pathways .

- Purification : Reverse-phase HPLC ensures radiochemical purity (>95%) and removes unreacted precursors .

Advanced Research Questions

Q. How can deuterium isotope effects be utilized to study the metabolic clearance kinetics of this compound in cardiac sympathetic innervation imaging?

- Methodological Answer : Deuterated analogs (e.g., α,α-D₂-6-FDA) slow MAO-mediated degradation by increasing the energy barrier for C-H bond cleavage. This prolongs tracer retention in sympathetic neurons, enabling differentiation of neuronal vs. non-neuronal uptake in PET time-activity curves. β,β-D₂-6-FDA, however, does not alter kinetics, confirming β-hydrogen cleavage is not rate-limiting .

Q. What experimental strategies address discrepancies in this compound uptake efficiency between different neuroendocrine tumor models?

- Methodological Answer :

- NET expression profiling : Quantify NET mRNA/protein levels in tumor biopsies to correlate with 6-FDA uptake .

- Pharmacological blockade : Pre-treat with desipramine (NET inhibitor) to confirm NET-specific uptake. In von Hippel-Lindau (VHL)-related pheochromocytomas, reduced NET expression explains lower MIBG sensitivity compared to 6-FDA PET .

- Comparative imaging : Co-register 6-FDA PET with CT/MRI to validate anatomical localization of uptake discrepancies .

Q. How does reserpine-induced vesicular uptake blockade affect the intracellular metabolism and toxicity of this compound in dopaminergic cells?

- Methodological Answer : Reserpine inhibits vesicular monoamine transporter 2 (VMAT2), trapping 6-FDA in the cytosol. This increases oxidative deamination by MAO, elevating cytosolic 6-FDOPAC and toxic aldehyde metabolites (e.g., DOPAL). Co-incubation with ascorbate prevents extracellular 6-FDA oxidation, enhancing selective cytotoxicity in NET-positive neuroblastoma cells .

Q. What enzymatic approaches are employed for the stereoselective synthesis of (−)-6-[¹⁸F]fluoronorepinephrine from 6-[¹⁸F]fluorodopamine, and how do kinetic parameters influence yield?

- Methodological Answer : Dopamine β-hydroxylase (DβH) catalyzes the hydroxylation of 6-[¹⁸F]FDA to (−)-6-[¹⁸F]FNE with stereospecificity. Kinetic studies show DβH has a lower Km for dopamine (1.4 mM) than 6-FDA (0.87 mM), but higher Vmax for dopamine (0.079 vs. 0.011 μmol/unit/min). High-specific-activity 6-[¹⁸F]FDA (>10 Ci/μmol) is required to achieve sufficient radiochemical yield (>90%) without enzyme saturation .

Q. How do pharmacological interventions like MAO inhibitors or NET blockers affect the pharmacokinetics of this compound in PET imaging studies?

- Methodological Answer :

- MAO inhibitors (e.g., pargyline) : Reduce 6-FDA clearance by blocking oxidative deamination, increasing tracer retention in sympathetic neurons .

- NET blockers (e.g., desipramine) : Decrease myocardial uptake by >80%, confirming NET-dependent transport. Tyramine administration transiently displaces vesicular 6-FDA, validating vesicular storage mechanisms .

These interventions refine kinetic modeling by isolating specific metabolic or transport pathways .

Properties

IUPAC Name |

4-(2-aminoethyl)-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKXGJXEAGYSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59043-70-8 (hydrobromide) | |

| Record name | 5-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10991450 | |

| Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71144-39-3 | |

| Record name | 5-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.